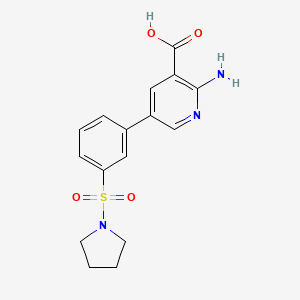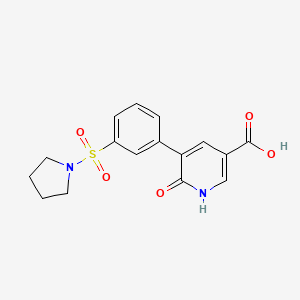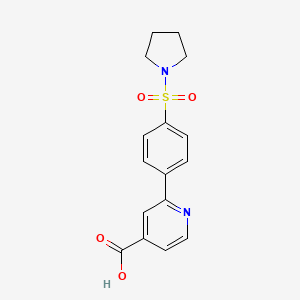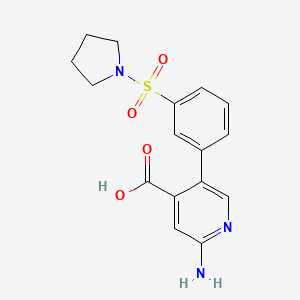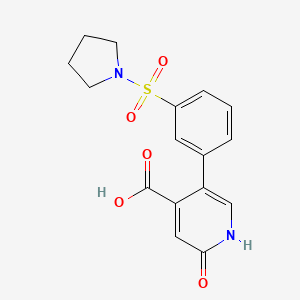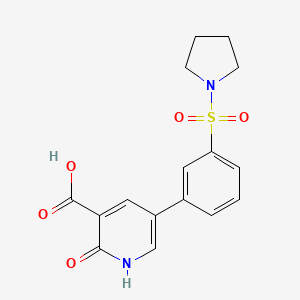
2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a pyrrolidin-1-ylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the pyrrolidin-1-ylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated purification systems. The choice of solvents, reagents, and catalysts would be tailored to maximize yield and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
科学研究应用
2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s binding affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzamide
- 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Comparison: Compared to similar compounds, 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to its nicotinic acid core, which can confer additional biological activities and enhance its solubility and stability. The presence of the pyrrolidin-1-ylsulfonyl group further distinguishes it by providing specific binding interactions with molecular targets.
属性
IUPAC Name |
2-oxo-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15-14(16(20)21)9-12(10-17-15)11-4-3-5-13(8-11)24(22,23)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVIAUQUOWVXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688466 |
Source


|
| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-06-4 |
Source


|
| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
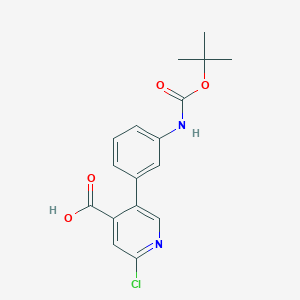
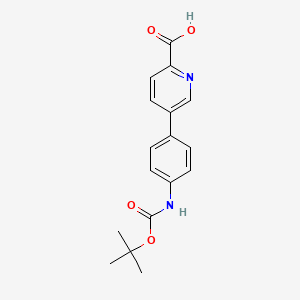
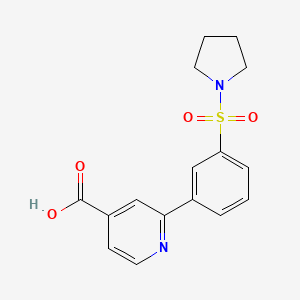
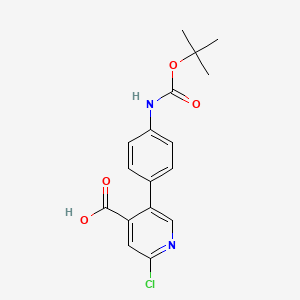
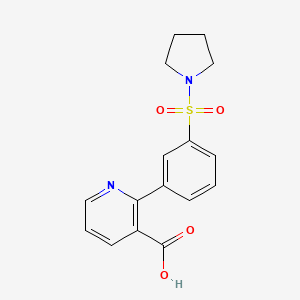
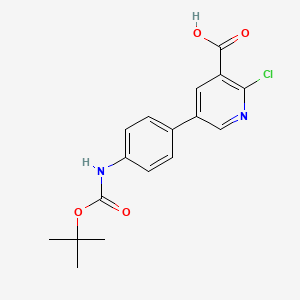
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395213.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395216.png)
